Rolapitant (1R,2S,3R)-Isomer

Chiral separation Impurity profiling Stereochemical purity

Rolapitant (1R,2S,3R)-Isomer (CAS 552292-73-6) is a single, stereochemically defined diastereoisomer of the neurokinin-1 (NK1) receptor antagonist rolapitant. Rolapitant (trade name Varubi) is a potent, selective, long-acting NK1 receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV).

Molecular Formula C25H26F6N2O2
Molecular Weight 500.5 g/mol
Cat. No. B13416486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolapitant (1R,2S,3R)-Isomer
Molecular FormulaC25H26F6N2O2
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4
InChIInChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23-/m1/s1
InChIKeyFIVSJYGQAIEMOC-UZFJHSOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rolapitant (1R,2S,3R)-Isomer: Stereochemically Defined NK1 Receptor Antagonist Reference Standard for Pharmaceutical Quality Control


Rolapitant (1R,2S,3R)-Isomer (CAS 552292-73-6) is a single, stereochemically defined diastereoisomer of the neurokinin-1 (NK1) receptor antagonist rolapitant [1]. Rolapitant (trade name Varubi) is a potent, selective, long-acting NK1 receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) [2]. The active pharmaceutical ingredient (API) is the (5S,8S)-8-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-8-phenyl-1,7-diazaspiro[4.5]decan-2-one stereoisomer (CAS 552292-08-7), with a reported Ki of 0.66 nM at the human NK1 receptor and >1000-fold selectivity over NK2 and NK3 subtypes [3]. The (1R,2S,3R)-Isomer is one of seven non-active stereoisomers arising from the three chiral centers in the rolapitant scaffold and is catalogued as Rolapitant Impurity 6 in regulatory reference standard inventories . Its utility lies exclusively as a characterized reference standard for impurity profiling, analytical method validation, and stereochemical purity verification during API manufacturing and generic drug development.

Why Rolapitant Stereoisomers Cannot Be Interchanged: The Critical Role of Absolute Stereochemistry in NK1 Receptor Pharmacology


Substitution of rolapitant stereoisomers is not pharmacologically permissible. Rolapitant possesses three chiral centers, giving rise to eight possible diastereoisomers; only one—the (5S,8S,1'R)-isomer—exhibits high-affinity NK1 receptor binding (Ki = 0.66 nM) and therapeutic antiemetic activity [1]. The NK1 receptor binding pocket imposes stringent stereochemical requirements, and the seven non-active isomers, including the (1R,2S,3R)-Isomer, are expected to have significantly lower or negligible binding affinity and antagonist activity . In pharmaceutical quality control, failure to distinguish between stereoisomers during API characterization would result in inaccurate impurity profiling and potential regulatory non-compliance under ICH Q3A guidelines, where identification thresholds for individual impurities are set at 0.1% for drug substances with a maximum daily dose ≤2 g [2]. A dedicated, well-characterized reference standard of each potential stereoisomeric impurity is therefore mandatory for validated HPLC or UPLC methods used in ANDA and DMF submissions [3].

Quantitative Differentiation Evidence for Rolapitant (1R,2S,3R)-Isomer vs. Active API and Alternative NK1 Antagonists


Stereochemical Identity Differentiation: (1R,2S,3R)-Isomer vs. Active (5S,8S,1'R) Rolapitant API

The (1R,2S,3R)-Isomer (CAS 552292-73-6) is a chemically distinct diastereoisomer from the active rolapitant API (CAS 552292-08-7). While the active API is defined as (5S,8S)-8-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-8-phenyl-1,7-diazaspiro[4.5]decan-2-one [1], the (1R,2S,3R)-Isomer carries the IUPAC name (5R,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one and bears a unique InChI Key (FIVSJYGQAIEMOC-UZFJHSOTSA-N) that differentiates it from all seven other stereoisomers [2]. Each isomer exhibits a distinct retention time under chiral chromatographic conditions, making stereochemically pure reference standards indispensable for peak identification in impurity methods.

Chiral separation Impurity profiling Stereochemical purity

NK1 Receptor Binding Affinity: Non-Active (1R,2S,3R)-Isomer vs. Active API and Alternative NK1 Antagonists

The active rolapitant API [(5S,8S,1'R)-isomer] binds the human NK1 receptor with a Ki of 0.66 nM and demonstrates >1000-fold selectivity over NK2 and NK3 subtypes [1]. In contrast, the non-active stereoisomers—including the (1R,2S,3R)-Isomer—are expected to exhibit significantly lower or no binding affinity due to the high stereospecificity of the NK1 receptor binding pocket . No direct Ki value has been reported for the (1R,2S,3R)-Isomer, consistent with its classification as a pharmacologically inactive impurity. For broader context, the alternative NK1 antagonists aprepitant (Ki = 3 nM) and netupitant (Ki = 0.95 nM) both demonstrate lower affinity for human NK1 than the active rolapitant isomer [2].

Receptor binding NK1 antagonist Structure-activity relationship

Purity Specification and Regulatory-Grade Characterization for ANDA/DMF Submissions

The (1R,2S,3R)-Isomer is supplied as a characterized impurity reference standard with a documented purity specification of >95% (HPLC) by multiple accredited suppliers . This purity specification directly supports its use as a system suitability standard and retention time marker in validated impurity methods for rolapitant API. In contrast, the active rolapitant API is typically specified at ≥98% purity (CAS 552292-08-7) [1]. The impurity reference standard is accompanied by a comprehensive Certificate of Analysis (COA) that includes HPLC purity data, 1H NMR, 13C NMR, HRMS, and, in some cases, 2D-NMR structural confirmation . This level of characterization meets ICH Q3A(R2) requirements for impurity identification and is suitable for regulatory filings including ANDA, DMF, and marketing authorization applications .

Reference standard Method validation Regulatory compliance

Elimination Half-Life and CYP3A4 Interaction Profile of Active Rolapitant vs. Aprepitant and Netupitant — Clinical Selection Context

Although the (1R,2S,3R)-Isomer itself has no clinical pharmacokinetic relevance, the differentiation of the active rolapitant API from alternative NK1 antagonists provides critical context for API procurement decisions. Rolapitant exhibits a mean elimination half-life of approximately 180 hours (range: 169–183 h) [1], markedly longer than oral aprepitant (9–13 h) [2] and netupitant (~80 h) [3]. This supports single-dose administration (180 mg oral) prior to chemotherapy, versus the 3-day oral regimen required for aprepitant (125 mg day 1, 80 mg days 2–3) . Additionally, unlike aprepitant and netupitant, rolapitant does not inhibit or induce CYP3A4, though it is a moderate CYP2D6 inhibitor (Ks = 1.2 ± 0.4 µM) [4]. This pharmacological profile has implications for selecting the correct API for formulation development and bioequivalence studies.

Pharmacokinetics Drug-drug interaction CINV prophylaxis

Best Application Scenarios for Rolapitant (1R,2S,3R)-Isomer in Pharmaceutical R&D and Quality Control


Chiral Purity Method Development and System Suitability Testing for Rolapitant API

In generic rolapitant development programs, the (1R,2S,3R)-Isomer reference standard is used to establish system suitability parameters—including resolution, retention time, and relative retention time (RRT)—for chiral HPLC methods that separate the active (5S,8S,1'R) API from stereoisomeric impurities. The documented IUPAC identity and InChI Key (FIVSJYGQAIEMOC-UZFJHSOTSA-N) [1] enable unambiguous peak assignment in impurity profiles, satisfying ICH Q3A(R2) identification threshold requirements for individual impurities at the 0.1% level [2]. This is the most common application scenario, directly supporting ANDA method validation sections.

Reference Standard for Impurity Quantification in API Release and Stability Studies

The (1R,2S,3R)-Isomer serves as a quantitative impurity reference standard in stability-indicating HPLC methods used for API batch release and long-term stability testing. With a supplier-specified purity of >95% and a comprehensive COA including HPLC, 1H NMR, 13C NMR, and HRMS data , the material enables accurate determination of stereoisomeric impurity levels against a validated calibration curve. This supports compliance with ICH Q1A(R2) stability testing requirements and regulatory expectations for impurity fate and degradation product profiling.

Structure-Activity Relationship (SAR) Studies of NK1 Receptor Stereospecificity

In medicinal chemistry and chemical biology research programs investigating NK1 receptor ligand recognition, the (1R,2S,3R)-Isomer provides a structurally defined, pharmacologically inactive comparator for probing the stereochemical determinants of receptor binding. The class-level inference that non-active stereoisomers exhibit significantly lower or no NK1 binding affinity can be experimentally validated using this isomer in competitive binding assays against the active (5S,8S,1'R)-API (Ki = 0.66 nM). Such studies inform rational design of stereochemically pure NK1 antagonists.

Regulatory DMF and ANDA Filing Documentation Support

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) referencing Varubi (rolapitant) tablets, the (1R,2S,3R)-Isomer reference standard provides the characterized impurity marker required for the 'Impurities' section (Module 3.2.S.3.2) of the Common Technical Document (CTD). The availability of this isomer with documented purity, identity, and stability data [3] directly supports regulatory queries regarding stereochemical purity control strategies and reduces the risk of refuse-to-receive decisions due to inadequate impurity characterization.

Quote Request

Request a Quote for Rolapitant (1R,2S,3R)-Isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.